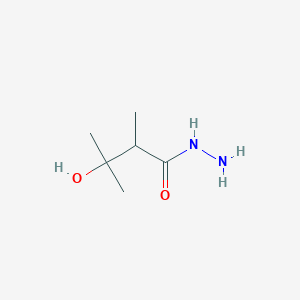
3-Hydroxy-2,3-dimethylbutanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,3-dimethylbutanehydrazide is a chemical compound with a unique structure that includes a hydroxyl group and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutanehydrazide typically involves the reaction of 3-hydroxy-2,3-dimethylbutanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under monitored conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,3-dimethylbutanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,3-dimethylbutanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,3-dimethylbutanehydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2-methylbutanehydrazide
- 2,3-Dimethylbutanehydrazide
- 3-Hydroxy-2,3-dimethylbutanoic acid
Uniqueness
3-Hydroxy-2,3-dimethylbutanehydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
5454-77-3 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3-hydroxy-2,3-dimethylbutanehydrazide |
InChI |
InChI=1S/C6H14N2O2/c1-4(5(9)8-7)6(2,3)10/h4,10H,7H2,1-3H3,(H,8,9) |
Clave InChI |
XFELTQISKKNJNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NN)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



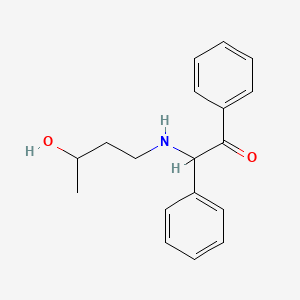
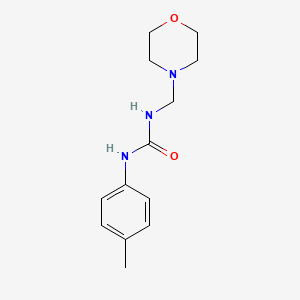

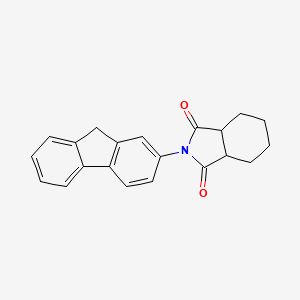
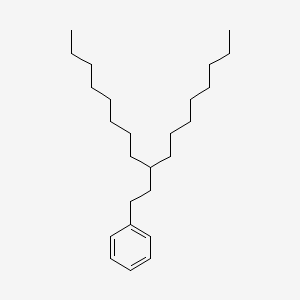



![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)


![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

